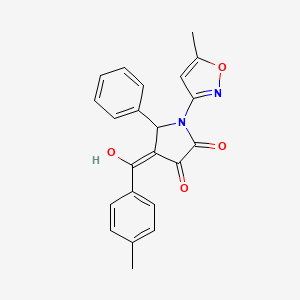

3-hydroxy-4-(4-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-5-phenyl-1H-pyrrol-2(5H)-one

Description

This compound is a functionalized pyrrol-2-one derivative characterized by a 4-methylbenzoyl group at position 4, a 5-methylisoxazol-3-yl substituent at position 1, and a phenyl group at position 3. The hydroxyl group at position 3 and the ketone at position 2 contribute to its tautomeric versatility and hydrogen-bonding capacity, which may influence solubility and receptor interactions .

Properties

IUPAC Name |

(4E)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-phenylpyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O4/c1-13-8-10-16(11-9-13)20(25)18-19(15-6-4-3-5-7-15)24(22(27)21(18)26)17-12-14(2)28-23-17/h3-12,19,25H,1-2H3/b20-18+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAYVZBZKVMSPJY-CZIZESTLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NOC(=C3)C)C4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NOC(=C3)C)C4=CC=CC=C4)/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Hydroxy-4-(4-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-5-phenyl-1H-pyrrol-2(5H)-one is a synthetic organic compound characterized by a complex structure that includes a pyrrolone core with various substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antioxidant, and kinase inhibition properties.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 318.36 g/mol. Its structure features:

- A hydroxyl group at the 3-position

- A 4-methylbenzoyl group at the 4-position

- A 5-methylisoxazol-3-yl group at the 1-position

- A phenyl group at the 5-position

This unique combination of functional groups contributes to its chemical reactivity and biological properties.

1. Kinase Inhibition

Research indicates that compounds with similar pyrrolone structures exhibit potential as kinase inhibitors, which are crucial in cancer treatment. For instance, some derivatives have been shown to inhibit specific kinases involved in tumor progression and survival pathways.

2. Anti-inflammatory Effects

Pyrrolone derivatives have demonstrated anti-inflammatory properties in various studies. The presence of the hydroxyl group may enhance their ability to scavenge free radicals and inhibit inflammatory mediators.

3. Antioxidant Activity

The hydroxyl substituent is known for its antioxidant capabilities, potentially allowing the compound to protect cells from oxidative stress. This property is vital for preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.

The synthesis of this compound typically involves multi-step organic reactions, including:

- Condensation Reactions : To form the pyrrolone core.

- Electrophilic Aromatic Substitution : For attaching aromatic groups.

Understanding the reaction mechanisms is crucial for optimizing yields and enhancing biological activity.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural Analogues in Pyrrol-2-one Family

Several pyrrol-2-one derivatives share core structural features but differ in substituents, leading to variations in physicochemical properties and bioactivity. Key comparisons include:

Key Findings :

- Substituent Effects : Electron-withdrawing groups (e.g., nitro in Compound 34) enhance reactivity but may reduce bioavailability due to increased polarity. The target compound’s 4-methylbenzoyl group balances lipophilicity and steric bulk .

- Biological Activity : Compounds with aryl substituents at position 3 (e.g., 3,4-dimethylphenyl in Compound 32) show stronger antiestrogenic effects, suggesting the target’s 4-methylbenzoyl may offer similar interactions .

- Synthetic Accessibility : The target compound’s 5-methylisoxazol-3-yl group requires specialized coupling conditions, as seen in analogues like C1 , whereas benzyl or cyclohexyl groups (e.g., Compound 28) are more straightforward to introduce .

Comparison with Non-Pyrrol-2-one Heterocycles

- Hydroxypyrazole Derivatives (e.g., Compound 5 ): These compounds exhibit tautomerism involving β-diketone substructures, stabilized by intramolecular hydrogen bonding.

- Pyrazol-3-one Benzoyl Derivatives :

Benzoylation at position 3 (e.g., in 5-methyl-2-phenylpyrazol-3-one) introduces electrophilic character, akin to the target’s 4-methylbenzoyl group. However, the pyrrol-2-one core in the target compound provides greater conformational rigidity .

Physicochemical and Spectroscopic Data

Research Implications and Gaps

- Activity Prediction : The target compound’s structural similarity to antiestrogenic pyrrol-2-ones (e.g., Compound 32) warrants in vitro testing for estrogen receptor modulation .

- Synthetic Optimization : Higher yields may be achievable using microwave-assisted synthesis, as demonstrated for analogues in and .

- Tautomeric Behavior : Further studies are needed to confirm whether the hydroxyl group at position 3 participates in intramolecular hydrogen bonding, as seen in hydroxypyrazoles .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-hydroxy-4-(4-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-5-phenyl-1H-pyrrol-2(5H)-one, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of 5-methylisoxazole derivatives with substituted benzoyl groups and pyrrole precursors. Key parameters include:

- Temperature : Maintain 60–80°C during cyclization to minimize side reactions .

- Catalysts : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) enhance reaction efficiency .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Yield Optimization : Recrystallization from methanol or ethanol increases purity (reported yields: 9–63% in analogous compounds) .

Q. Which characterization techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR verify substituent positions and ring systems (e.g., distinguishing isoxazole vs. pyrrole protons) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular formula (e.g., observed m/z 420.1573 vs. calculated 420.1344 in a related compound) .

- FTIR : Identifies functional groups like hydroxyl (broad ~3200 cm⁻¹) and carbonyl (sharp ~1700 cm⁻¹) .

Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?

- Methodological Answer :

- In vitro Binding Assays : Use fluorescence polarization or SPR to measure affinity for target enzymes/receptors (e.g., kinases or GPCRs) .

- Antimicrobial Screening : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to establish IC50 values .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity, and what computational tools support this analysis?

- Methodological Answer :

- SAR Studies : Replace the 4-methylbenzoyl group with electron-withdrawing groups (e.g., 4-chlorobenzoyl) to modulate electron density and binding affinity .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict interactions with targets (e.g., COX-2 for anti-inflammatory activity) .

- Thermodynamic Analysis : Calculate binding free energy (ΔG) via MM-PBSA to prioritize derivatives .

Q. How should researchers address contradictions in reported synthesis yields or biological activity data?

- Methodological Answer :

- Reproducibility Checks : Replicate reactions under strictly controlled conditions (e.g., inert atmosphere, standardized reagent purity) .

- By-Product Analysis : Use HPLC or TLC to identify impurities affecting biological assays .

- Meta-Analysis : Compare datasets across studies to isolate variables (e.g., solvent polarity’s impact on reaction kinetics) .

Q. What advanced techniques elucidate the compound’s thermal stability and degradation pathways?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure weight loss at 10°C/min under nitrogen to identify decomposition stages .

- DSC : Detect phase transitions (e.g., melting points: 138–211°C in analogs) and assess crystallinity .

- LC-MS/MS : Characterize degradation products after accelerated stability testing (40°C/75% RH for 4 weeks) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.